AS-252424 is a potent, selective, small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. [] Belonging to the thiazolidinedione class of compounds, [] it acts as an ATP-competitive inhibitor, [] specifically targeting the ATP-binding site of PI3Kγ. This selectivity for PI3Kγ makes it a valuable tool for investigating the specific roles of this isoform in various cellular processes and disease models.
The compound (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, also known as AS-252424, is a small molecule inhibitor that belongs to the class of furan-2-ylmethylene thiazolidinediones. This compound has garnered attention in scientific research primarily for its role as a selective inhibitor of phosphatidylinositol 3-kinase gamma (PI3Kγ), an enzyme implicated in various cellular processes such as growth, proliferation, and survival. The unique structural features of this compound, including the thiazolidine ring and the furan moiety with a fluorophenol substitution, suggest potential biological activities that merit further investigation in medicinal chemistry .
The synthesis of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach includes:
These synthetic routes are crucial for achieving high purity and yield of the desired compound, which is necessary for its biological evaluation.
The chemical reactivity of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione can be analyzed through various organic reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications to enhance biological activity .
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione acts as an ATP-competitive inhibitor of PI3Kγ. The mechanism involves:
This mechanism underlines its potential therapeutic applications in diseases characterized by aberrant PI3Kγ signaling .
The physical properties of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione include:
Chemical properties include:
These properties are essential for determining its handling and storage requirements in laboratory settings.
The applications of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione span several scientific fields:
Thiazolidinediones (TZDs) represent a privileged scaffold in medicinal chemistry, dating to the discovery of the first insulin-sensitizing agent ciglitazone in the 1980s. The 2,4-thiazolidinedione core has since evolved into a versatile pharmacophore due to its:
Early TZD derivatives primarily targeted metabolic disorders like diabetes through PPARγ activation. However, research over the past two decades revealed their broader therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This versatility stems from the scaffold’s ability to modulate diverse signaling pathways including kinase cascades and redox systems [6]. The synthetic flexibility of the TZD ring has enabled systematic structural optimizations, leading to compounds with improved target selectivity and pharmacokinetic profiles.
Table 1: Evolution of Thiazolidinedione-Based Drug Development
Generation | Representative Compounds | Primary Therapeutic Target | Structural Advancement |
---|---|---|---|
First (1980s) | Ciglitazone | PPARγ (Diabetes) | Simple arylalkyl side chain |
Second (1990s) | Rosiglitazone, Pioglitazone | PPARγ (Diabetes) | Heterocyclic tail modifications |
Third (2000s+) | AS-252424 and hybrids | PI3Kγ, Kinases, Inflammatory targets | Multicyclic conjugated systems |
Structural hybridization strategies have transformed TZD-based drug discovery by merging complementary pharmacophoric elements. The integration of furan-phenyl motifs with the thiazolidinedione core—exemplified by (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione—creates extended π-conjugated systems that enhance target engagement through:
This molecular architecture achieves synergistic effects where the furan-phenyl component directs tissue penetration and the TZD moiety enables specific target interactions. The 4-fluoro-2-hydroxyphenyl substituent significantly enhances membrane permeability compared to non-halogenated analogs, supported by calculated logP values of ~3.2 [5] [8]. Hybridization also circumvents Lipinski’s Rule of Five limitations common in heterocyclic compounds—this derivative adheres to drug-likeness parameters with MW 305.28 (<500), H-bond donors=2 (<5), and acceptors=5 (<10) [5] [10].
The specific compound AS-252424 (CAS 900515-16-4) emerged in the mid-2000s as a potent PI3Kγ inhibitor, with subsequent research revealing unexpected polypharmacology. Key discovery milestones include:
Table 2: Key Pharmacological Activities of AS-252424
Target/Activity | Assay System | Potency (IC₅₀/EC₅₀) | Molecular Mechanism |
---|---|---|---|
PI3Kγ | Cell-free | 30 ± 10 nM | ATP-competitive inhibition |
PI3Kα | Cell-free | 935 ± 150 nM | Moderate inhibition |
PKB/Akt (C5a-mediated) | Raw264 macrophages | 0.23 μM | Blockade of phosphorylation at Ser473 |
PKB/Akt (MCP1-mediated) | THP-1 cells | 0.4 μM | Pathway inhibition downstream of CCR2 |
Monocyte chemotaxis | Primary monocytes | 52 μM | Disruption of migration signaling |
The compound’s multitarget engagement stems from its unique ability to distinguish between structurally similar kinase isoforms while simultaneously modulating crosstalking pathways. In pancreatic cancer models, AS-252424 specifically blocks proliferation in HPAF and Capan1 cell lines at submicromolar concentrations, suggesting applications beyond inflammation [3]. Its inhibitory activity on calcium handling in HL-1 cardiomyocytes (100 nM) further demonstrates tissue-specific effects unrelated to PI3Kγ [3]. These findings position AS-252424 as a versatile chemical probe for studying signal transduction complexity, with its polypharmacology offering advantages over single-target inhibitors in multifactorial diseases.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3